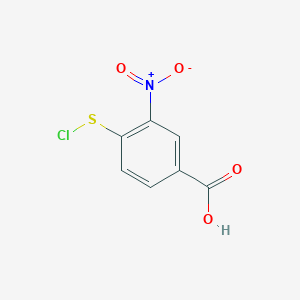

2-Nitro-4-carboxyphenylsulfenyl chloride

Description

Significance of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, organic substances containing carbon-sulfur bonds, are fundamental to many areas of contemporary chemical research. jmchemsci.comnih.gov Their importance stems from their wide presence in nature and their diverse applications in medicine, materials science, and organic synthesis. nih.govbritannica.comacs.org In nature, sulfur is essential for life, appearing in two of the 20 common amino acids, cysteine and methionine, as well as in vital biomolecules like penicillin, coenzyme A, and glutathione. britannica.comwikipedia.org

The applications of these compounds are vast and varied. acs.org In the pharmaceutical industry, numerous drugs contain sulfur, including sulfa drugs, which were among the first commercially available antibiotics. wikipedia.orgnih.gov Organosulfur compounds are integral to drugs used to treat a wide range of conditions, from cancer and Alzheimer's disease to bacterial infections. jmchemsci.com For instance, diallyl sulfide (B99878) from garlic has been shown to have anti-inflammatory properties, while other compounds exhibit cardioprotective and anti-carcinogenic effects. frontiersin.orgwisdomlib.org

In materials science, organosulfur compounds are used to create advanced materials with unique properties. nih.govbritannica.com Polythiophenes, for example, are polymers that can conduct electricity, and polysulfones are durable polymers used in specialized applications like astronauts' face shields. britannica.com The ability of alkanethiols to bind to gold surfaces has led to the development of self-assembled monolayers (SAMs), which are crucial in nanotechnology, with potential applications in nanoscale electronics, chemical sensors, and drug delivery systems. britannica.com Furthermore, organosulfur compounds serve as indispensable reagents and building blocks in organic synthesis, enabling the construction of complex molecules. nih.govtaylorandfrancis.com

Overview of Arylsulfenyl Halides as Synthetic Intermediates and Reagents in Organic Chemistry

Arylsulfenyl halides are a class of organosulfur compounds characterized by the functional group Ar-S-X, where Ar is an aryl group and X is a halogen. Arylsulfenyl chlorides (Ar-S-Cl) are the most common and widely used members of this class. wikipedia.org These compounds are highly reactive and serve as valuable synthetic intermediates in organic chemistry. wikipedia.orgmagtech.com.cn They are effective sources of the electrophilic "RS+" moiety, which can readily react with various nucleophiles. wikipedia.org

The primary application of arylsulfenyl halides is in the formation of new carbon-sulfur, sulfur-nitrogen, and sulfur-oxygen bonds. taylorandfrancis.comwikipedia.org For example, they react with compounds containing N-H bonds, such as amines, to form sulfenamides. This reaction is utilized in the industrial production of fungicides like Captan and Folpet. wikipedia.org Their reaction with water or alcohols yields sulfenic acids or sulfenyl esters, respectively. wikipedia.org

The synthesis of arylsulfenyl chlorides is typically achieved through the chlorination of disulfides (Ar-S-S-Ar), a reaction sometimes referred to as the Zincke disulfide reaction. wikipedia.org Thioethers with electron-withdrawing groups can also be cleaved by chlorine to produce sulfenyl chlorides. wikipedia.org The reactivity and versatility of arylsulfenyl halides make them important tools for chemists to introduce sulfur-containing functional groups into organic molecules, facilitating the synthesis of a wide array of compounds used in pharmaceuticals and agrochemicals. taylorandfrancis.com

Historical Context and Evolution of Research on 2-Nitro-4-carboxyphenylsulfenyl Chloride

Research into specific arylsulfenyl halides has led to the development of specialized reagents. One such compound is this compound. Its synthesis and characterization were reported in the Journal of the American Chemical Society in 1955 by Anton J. Havlik and Norman Kharasch. acs.org This work was part of a broader investigation into derivatives of sulfenic acids.

The compound is a crystalline solid, and its structure combines the reactivity of the sulfenyl chloride group with the electronic effects of a nitro group and a carboxylic acid group on a benzene (B151609) ring. These functional groups modulate the reactivity of the sulfenyl chloride and provide sites for further chemical modification. Since its initial synthesis, this compound has been used in various research applications, particularly in peptide and polymer chemistry. acs.org For example, it has been used as a reagent for labeling tryptophan residues in quantitative proteome analysis and in the synthesis of polymeric thiol reagents. acs.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 4-(chlorosulfanyl)-3-nitrobenzoic acid |

| CAS Number | 19961-56-9 |

| Molecular Formula | C₇H₄ClNO₄S |

| Molecular Weight | 233.63 g/mol |

| Boiling Point | 470.9°C at 760 mmHg |

| Density | 1.68 g/cm³ |

| Flash Point | 238.6°C |

Data sourced from Alfa Chemistry. alfa-chemistry.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorosulfanyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4S/c8-14-6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVOHMQWLRUWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173747 | |

| Record name | 2-Nitro-4-carboxyphenylsulfenyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19961-56-9 | |

| Record name | 2-Nitro-4-carboxyphenylsulfenyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019961569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-carboxyphenylsulfenyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19961-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitro 4 Carboxyphenylsulfenyl Chloride

Classical and Pioneering Synthetic Routes to 2-Nitro-4-carboxyphenylsulfenyl Chloride

An alternative and improved classical method involves the iodine-catalyzed chlorination of 2-nitro-4-carboxyphenyl methyl sulfide (B99878). google.com This reaction is carried out by treating the sulfide with dry chlorine in an anhydrous halogenated solvent such as ethylene (B1197577) dichloride, chloroform, or carbon tetrachloride. google.com This approach offers a more direct route to the desired sulfenyl chloride.

The general principle of preparing arylsulfenyl chlorides by chlorinating the corresponding disulfide is a well-established method. For instance, o-nitrophenylsulfur chloride is synthesized by reacting di-o-nitrophenyl disulfide with a current of chlorine in dry carbon tetrachloride at 50-60°C, with a small amount of iodine as a catalyst. orgsyn.org Similarly, 2,4-dinitrophenylsulfur chloride can be prepared through the chlorination of its disulfide in nitrobenzene (B124822) at elevated temperatures (120–130°C). orgsyn.org A similar strategy has been employed for the synthesis of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride, where the corresponding diphenyl disulfide is chlorinated with chlorine gas in nitrobenzene at 100°C. lukasiewicz.gov.pl

Modern Synthetic Strategies for Arylsulfenyl Chlorides

Modern synthetic chemistry has focused on developing more efficient, safer, and versatile methods for the preparation of arylsulfenyl chlorides, including strategies starting from thiol precursors and techniques involving the in situ generation of the reactive sulfenyl chloride species.

The direct oxidative chlorination of thiols provides a more atom-economical route to sulfonyl chlorides compared to starting from disulfides. A variety of reagents have been developed for this transformation. One effective method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org This reaction is rapid, proceeds under mild conditions at room temperature, and is applicable to a wide range of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org The optimized conditions typically involve a 1:3 molar ratio of the thiol to hydrogen peroxide with one equivalent of thionyl chloride, achieving high yields in as little as one minute. organic-chemistry.org

Another approach utilizes hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) as a catalyst for the oxidative chlorination of thiols and disulfides. lookchem.comorganic-chemistry.org This method is noted for its high efficiency, short reaction times, and mild conditions, avoiding the use of harsh or toxic reagents. lookchem.comorganic-chemistry.org

N-Chlorosuccinimide (NCS) is another key reagent in modern thiol-to-sulfonyl chloride conversions. A combination of NCS and dilute hydrochloric acid can smoothly oxidize various thiols to the corresponding sulfonyl chlorides in good yields. organic-chemistry.org Furthermore, the in situ preparation of sulfonyl chlorides from thiols using NCS, tetrabutylammonium (B224687) chloride, and water has been developed, allowing for a one-pot synthesis of sulfonamides and sulfonyl azides by subsequent reaction with an appropriate nucleophile. organic-chemistry.org

The table below summarizes various reagents used for the synthesis of sulfonyl chlorides from thiols.

| Reagent System | Substrate | Key Advantages |

| H₂O₂ / SOCl₂ | Thiols | Fast reaction, mild conditions, high yield. organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | High efficiency, short reaction times, avoids harsh reagents. lookchem.comorganic-chemistry.org |

| NCS / HCl | Thiols | Good yields, smooth oxidation. organic-chemistry.org |

| NCS / Bu₄NCl / H₂O | Thiols | Enables one-pot synthesis of derivatives. organic-chemistry.org |

| KNO₃ / TMSCl | Thiols, Disulfides | Mild and efficient. organic-chemistry.org |

A prominent example is the Meerwein-type reaction, a modified Sandmeyer reaction, for producing aryl sulfonyl chlorides. acs.org This involves reacting a diazonium salt with sulfur dioxide in the presence of copper salts. acs.org Modern adaptations of this method utilize aqueous acidic conditions with thionyl chloride as an in situ source of sulfur dioxide, which has been shown to be more effective than using saturated aqueous SO₂. acs.org This aqueous process is safer, more robust, and readily scalable, with the sulfonyl chloride products often precipitating directly from the reaction mixture in high yield and purity. acs.orgresearchgate.net

Photocatalysis has also emerged as a mild and sustainable method for generating sulfonyl chlorides. One such method employs a heterogeneous potassium poly(heptazine imide) photocatalyst to produce sulfonyl chlorides from arenediazonium salts and in situ generated sulfur dioxide and hydrochloric acid (from the hydrolysis of thionyl chloride). acs.orgacs.org This reaction proceeds under visible light irradiation at room temperature and is tolerant of a wide range of functional groups. acs.org

The table below outlines different methods for the in situ generation of arylsulfonyl chlorides.

| Precursors | Reagents | Conditions | Key Features |

| Diazonium Salts | SO₂ (from SOCl₂/H₂O), CuCl | Aqueous acid | Safer, scalable, product precipitates. acs.orgresearchgate.net |

| Arenediazonium Tetrafluoroborates | SOCl₂/H₂O, K-PHI photocatalyst | Visible light, room temp. | Mild, high functional group tolerance. acs.orgacs.org |

| Anilines | t-BuONO, SO₂ | Flow reactor | Mild, no added acid required. researchgate.net |

Advances in Process Chemistry for the Synthesis of Sulfenyl Chlorides

Recent advancements in process chemistry, particularly the adoption of continuous flow synthesis, have revolutionized the production of sulfenyl and sulfonyl chlorides. These technologies offer superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes.

Continuous flow systems provide excellent control over highly exothermic and rapid reactions, which are common in the synthesis of sulfenyl chlorides. nih.govresearchgate.net A typical setup for the synthesis of a sulfenyl chloride involves pumping solutions of the thiol precursor and a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), through a T-mixer and into a coiled reactor. acs.org The high surface-area-to-volume ratio of the tubing (e.g., PFA tubing) ensures efficient heat transfer and mixing. acs.org

For multi-step sequences, modular flow reactors can be designed. For example, a two-module system can be used where the first module produces the sulfenyl chloride, which is then immediately combined with a second reagent in the next module for a subsequent reaction. acs.org This approach minimizes the handling of unstable intermediates. nih.govresearchgate.net

The choice of reactor material is critical due to the corrosive nature of the reagents. While stainless steel can be problematic with strong acids, perfluoroalkoxy alkane (PFA) and glass systems are often preferred. researchgate.net For larger-scale production, continuous stirred-tank reactors (CSTRs) in series are employed. mdpi.comresearchgate.net This design can significantly accelerate heat transfer and reduce the required volume of hazardous reagents compared to batch processes. mdpi.com

Optimizing a continuous flow process involves systematically varying parameters such as temperature, residence time, and reagent stoichiometry to maximize yield and throughput while ensuring safety. nih.govrsc.org For instance, in the synthesis of sulfonyl chlorides from disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), a small reactor volume (e.g., 639 μL) and a short residence time (e.g., 41 seconds) can lead to a very high space-time yield. rsc.org

Process control in flow systems is often automated, using sensors to monitor parameters like temperature and pressure, and software (e.g., Node-RED) to adjust pump rates and other variables in real-time. mdpi.comresearchgate.net This level of control is crucial for managing the hazards associated with reagents like chlorosulfonic acid. mdpi.com

Scaling up a flow process from the laboratory to production levels requires careful consideration. While batch scale-up can be challenging due to issues with heat dissipation and reagent addition rates, flow systems offer a more straightforward path. mdpi.com The throughput of a flow system can be increased by running the system for longer periods (scaling out) or by increasing the flow rates and reactor size. The spacetime yield of continuous processes often significantly surpasses that of optimized batch conditions. mdpi.com For example, a continuous process for an aryl sulfonyl chloride produced 500 g in 12 hours, demonstrating a spacetime yield nearly double that of the equivalent batch process. mdpi.com

The following table summarizes key parameters and outcomes in the optimization of flow synthesis for sulfonyl chlorides.

| Reactor Type | Reagents | Key Optimization Parameters | Throughput/Yield |

| Tubular Reactor (PFA) | Thiol, SO₂Cl₂ | Temperature, residence time, reagent addition rate | 141 g/h throughput achieved for an intermediate. nih.govresearchgate.netacs.org |

| Tubular Reactor | Disulfides/Thiols, DCH | Residence time (41 s), small reactor volume (639 µL) | High space-time yield (6.7 kg L⁻¹ h⁻¹). rsc.orgrsc.org |

| CSTR Cascade | Aryl substrate, ClSO₃H | Automated process control, temperature | 500 g in 12 h, spacetime yield of 0.139 g mL⁻¹ h⁻¹. mdpi.comresearchgate.net |

Mechanistic Investigations of 2 Nitro 4 Carboxyphenylsulfenyl Chloride Reactivity

Electrophilic Addition Reactions to Unsaturated Systems

2-Nitro-4-carboxyphenylsulfenyl chloride readily undergoes electrophilic addition reactions with various unsaturated organic compounds. The electron-deficient sulfur atom, influenced by the nitro and carboxylic acid groups on the phenyl ring, acts as a potent electrophile, initiating reactions with electron-rich carbon-carbon double and triple bonds.

Kinetic Studies and Solvent Effects on Reaction Rates

Kinetic studies provide valuable information about the mechanism of a reaction, including the rate-determining step and the influence of various factors on the reaction rate. The rates of electrophilic addition of sulfenyl chlorides to alkenes are influenced by the structure of the alkene, the nature of the sulfenyl chloride, and the solvent. rsc.org For instance, the rates of addition of 2,4-dinitrobenzenesulfenyl chloride to aliphatic alkenes have been shown to be influenced by both electronic and steric effects of the alkene. rsc.org

The solvent can play a crucial role in the solvolysis of related sulfonyl chlorides, affecting reaction rates through its nucleophilicity and ionizing power. rsc.orgmdpi.com Studies on the solvolysis of p-nitrobenzenesulfonyl chloride have shown that the reaction rates can be correlated with solvent parameters. mdpi.com The use of the extended Grunwald-Winstein equation allows for the analysis of solvent effects, providing insights into the transition state of the reaction. mdpi.comresearchgate.net For example, in the solvolysis of 5-nitro-2-furoyl chloride, the sensitivity values to solvent nucleophilicity and ionizing power are consistent with a bimolecular reaction mechanism. researchgate.net Similarly, the kinetics of arylsulfonation of benzhydrazide with 3-nitrobenzenesulfonyl chloride are significantly affected by the composition of aqueous-organic solvent mixtures. researchgate.net

The transfer of sulfur atoms from a sulfenyl chloride to other species is a fundamental process. Kinetic studies on the transfer of sulfur from titanocene (B72419) (poly)sulfides to sulfenyl chlorides have revealed rapid, metal-assisted concerted substitution reactions. nih.govrsc.org These reactions proceed through S-S bond-forming steps. nih.govrsc.org The rates of these reactions are sensitive to the electronics of the titanocene complex and the polarity of the solvent, but relatively insensitive to the electronics of the sulfenyl chloride. nih.govrsc.org This suggests a concerted, polarized transition state for the rate-limiting sulfur transfer step. nih.govrsc.org

Below is a table summarizing the kinetic data for the reaction of titanocene polysulfides with various sulfenyl chlorides.

| Titanocene Reactant | Sulfenyl Chloride | Rate Constant (k) [M⁻¹s⁻¹] | Solvent |

| Cp₂TiS₅ | S₂Cl₂ | Data not available | CH₂Cl₂ |

| (MeCp)₂TiS₅ | S₂Cl₂ | Data not available | CH₂Cl₂ |

| Cp₂Ti(SPh)₂ | PhSCl | Data not available | CH₂Cl₂ |

Application of Hammett Correlations for Substituent Effects

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgorganic-chemistry.org It describes a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. organic-chemistry.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the specific substituent, and ρ (rho) is the reaction constant that depends on the type of reaction but not on the substituent. organic-chemistry.org

For the reactions of this compound, a Hammett analysis would involve studying the reaction rates with a series of nucleophiles bearing different substituents on their aromatic rings. The sign and magnitude of the reaction constant, ρ, would provide insight into the nature of the transition state.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups on the nucleophile. This suggests that there is a buildup of negative charge in the transition state of the rate-determining step, or a decrease in positive charge.

A negative ρ value indicates that the reaction is favored by electron-donating groups on the nucleophile, suggesting a buildup of positive charge (or loss of negative charge) in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. wikipedia.org

The table below presents hypothetical data to illustrate how a Hammett plot could be constructed for the reaction of this compound with a series of substituted anilines. The substituent constants (σ) are standard values for para-substituents.

| Substituent (X) | Substituent Constant (σ) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.050 | 0.70 |

| -CH₃ | -0.17 | 0.025 | 0.40 |

| -H | 0.00 | 0.010 | 0.00 |

| -Cl | 0.23 | 0.003 | -0.52 |

| -NO₂ | 0.78 | 0.0001 | -2.00 |

This table contains hypothetical data for illustrative purposes.

A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line with a negative slope (ρ), indicating that electron-donating groups on the aniline (B41778) nucleophile accelerate the reaction, consistent with a nucleophilic attack on the electrophilic sulfur atom of the sulfenyl chloride.

Nucleophilic Substitution Reactions and Their Mechanistic Implications

The electrophilic sulfur atom in this compound is susceptible to attack by a variety of nucleophiles. The following sections explore the mechanistic pathways of its reactions with thioethers and organometallic reagents.

The reaction of sulfenyl chlorides with thioethers can proceed through different pathways, depending on the reaction conditions and the structure of the thioether. Two potential pathways are carbon-sulfur bond cleavage and oxidative chlorination.

Carbon-Sulfur Bond Cleavage: The synthesis of this compound itself can involve the cleavage of a carbon-sulfur bond. For instance, the chlorination of 2-nitro-4-carboxyphenyl methyl sulfide (B99878) with chlorine gas in the presence of an iodine catalyst results in the cleavage of the methyl-sulfur bond to yield the desired sulfenyl chloride. google.com This suggests that the sulfur atom in the thioether can be attacked by an electrophilic chlorine species, leading to a sulfonium (B1226848) ion intermediate that subsequently fragments.

When this compound reacts with a thioether (R-S-R'), a similar mechanism can be envisioned where the electrophilic sulfur of the sulfenyl chloride is attacked by the nucleophilic sulfur of the thioether. This would form a disulfide-like intermediate, which could then undergo further reactions, potentially leading to C-S bond cleavage in the original thioether.

Oxidative Chlorination: Alternatively, sulfenyl chlorides can act as chlorinating agents. In the presence of a suitable oxidant, thioethers can be converted to sulfonyl chlorides. lookchem.com While direct oxidative chlorination of a thioether by this compound is not a commonly reported reaction, the general mechanism for oxidative chlorination of sulfides often involves initial oxidation at the sulfur atom to form a sulfur-centered radical cation, which can then react with a chloride source. stackexchange.com It is conceivable that this compound could participate in such a process, although the more typical outcome would be a disulfide exchange reaction. A plausible, albeit complex, pathway for oxidative chlorination could involve the formation of a sulfonium species that rearranges or reacts with a chlorinating agent present in the system. stackexchange.com

The table below summarizes the potential products from the reaction of this compound with a generic thioether.

| Reactants | Potential Pathway | Major Products |

| This compound + R-S-R' | Disulfide Exchange | 2-Nitro-4-carboxyphenyl-S-S-R + R'-Cl |

| This compound + R-S-R' | C-S Bond Cleavage | 2-Nitro-4-carboxyphenyl disulfide + R-Cl + R'-Cl |

| This compound + R-S-R' (with oxidant) | Oxidative Chlorination | R-SO₂-Cl + 2-Nitro-4-carboxyphenyl disulfide |

This table represents potential reaction pathways and products.

Organometallic reagents such as organozinc and Grignard reagents are potent carbon-based nucleophiles that readily react with electrophilic centers. organic-chemistry.orgleah4sci.com Their reaction with this compound is expected to proceed via nucleophilic attack on the electrophilic sulfur atom.

Grignard Reagents (R-MgX): Grignard reagents are highly reactive nucleophiles. leah4sci.comadichemistry.com The reaction with this compound would likely involve the attack of the carbanionic carbon of the Grignard reagent on the sulfur atom, displacing the chloride ion to form a new carbon-sulfur bond. This would result in the formation of a substituted thioether.

2-Nitro-4-carboxyphenyl-S-Cl + R-MgX → 2-Nitro-4-carboxyphenyl-S-R + MgXCl

However, the high reactivity of Grignard reagents can lead to side reactions. adichemistry.com For instance, the nitro group on the aromatic ring could potentially be reduced by the Grignard reagent. Additionally, the carboxylic acid proton is acidic and would be readily deprotonated by the Grignard reagent, consuming one equivalent of the reagent before any nucleophilic attack on the sulfur atom can occur.

Organozinc Reagents (R₂Zn or RZnX): Organozinc reagents are generally less reactive and more selective than Grignard reagents. This lower reactivity could be advantageous in reactions with a multifunctional compound like this compound, potentially avoiding side reactions such as reduction of the nitro group. The reaction would be expected to follow a similar nucleophilic substitution pathway at the sulfur atom to form the corresponding thioether.

The table below outlines the expected primary products from the reaction of this compound with these organometallic reagents.

| Organometallic Reagent | Expected Primary Product | Potential Side Products/Reactions |

| Grignard Reagent (R-MgX) | 2-Nitro-4-carboxyphenyl thioether (Ar-S-R) | Deprotonation of carboxylic acid, reduction of nitro group |

| Organozinc Reagent (R₂Zn) | 2-Nitro-4-carboxyphenyl thioether (Ar-S-R) | Fewer side reactions expected due to lower reactivity |

This table summarizes the anticipated reactivity based on general principles of organometallic chemistry.

Synthetic Transformations and Derivatization Strategies Utilizing 2 Nitro 4 Carboxyphenylsulfenyl Chloride

Construction of Diverse Organosulfur Compound Classes

The inherent reactivity of 2-Nitro-4-carboxyphenylsulfenyl chloride facilitates its use as a building block for a range of organosulfur molecules, from simple sulfides to more complex oxidized derivatives.

Synthesis of Aryl and Heteroaryl Sulfides

The preparation of aryl and heteroaryl sulfides can be achieved through the reaction of this compound with various aromatic and heteroaromatic nucleophiles. A foundational precursor to the title compound, 2-nitro-4-carboxyphenyl methyl sulfide (B99878), is synthesized by the reaction of 3-nitro-4-chlorobenzoic acid with methyl mercaptan in the presence of sodium hydroxide. ucsf.edu While direct reactions of this compound with arenes and heteroarenes are plausible, a more general and efficient protocol for the synthesis of di(hetero)aryl sulfides involves the reductive coupling of arylsulfonyl chlorides with electron-rich (hetero)arenes in the presence of a reducing agent like triphenylphosphine. rsc.org This suggests a two-step strategy where this compound is first converted to the corresponding sulfonyl chloride, which then undergoes coupling to form the desired aryl or heteroaryl sulfide.

A related compound, 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride, has been synthesized and reacted with amines to form sulfenamide (B3320178) derivatives. lukasiewicz.gov.pl This highlights the reactivity of the sulfenyl chloride moiety towards nucleophiles, a principle that extends to the formation of carbon-sulfur bonds with activated aromatic and heteroaromatic systems.

| Reactant | Reagent/Conditions | Product | Reference |

| 3-nitro-4-chlorobenzoic acid | 1. Methyl mercaptan, Sodium hydroxide, Methanol (reflux) | 2-nitro-4-carboxyphenyl methyl sulfide | ucsf.edu |

| Arylsulfonyl chlorides | Electron-rich (hetero)arenes, Triphenylphosphine | Di(hetero)aryl sulfides | rsc.org |

| 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride | Amines | Sulfenamide derivatives | lukasiewicz.gov.pl |

Table 1: Synthesis of Aryl Sulfide Precursors and Analogs

Oxidative Conversion to Sulfonyl Chlorides and Related Derivatives

The sulfide linkage in derivatives of this compound can be readily oxidized to the corresponding sulfonyl chloride, a versatile functional group for further synthetic manipulations. A variety of oxidizing agents have been reported for the direct conversion of thiols and their derivatives to sulfonyl chlorides. These methods generally offer high efficiency and mild reaction conditions.

For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) provides a highly reactive system for the oxidative chlorination of thiols, yielding sulfonyl chlorides in excellent yields and with very short reaction times. organic-chemistry.org Another effective method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. researchgate.net These general methodologies are applicable to the oxidation of aryl sulfides derived from this compound, providing a pathway to the corresponding sulfonyl chlorides. These sulfonyl chlorides can then serve as precursors for the synthesis of sulfonamides and other related derivatives. organic-chemistry.org

| Substrate Type | Oxidizing Agent/System | Product | Key Features | References |

| Thiols, Disulfides | H₂O₂ / SOCl₂ | Sulfonyl Chlorides | Highly reactive, very short reaction times, excellent yields. | organic-chemistry.org |

| Thiols, Disulfides | H₂O₂ / Zirconium tetrachloride | Sulfonyl Chlorides | Excellent yields, mild conditions, avoidance of harsh reagents. | organic-chemistry.org |

| Thiols, Disulfides | Nitrate salt / Chlorotrimethylsilane | Sulfonyl Chlorides | Mild and efficient, high purity of products. | organic-chemistry.org |

| Thiol derivatives | N-chlorosuccinimide / aq. HCl | Sulfonyl Chlorides | Smooth oxidation, good yields. | researchgate.net |

Table 2: General Methods for Oxidative Conversion to Sulfonyl Chlorides

Applications in Chemical Biology and Peptide Chemistry

The unique reactivity of this compound has been particularly exploited in the realm of chemical biology and peptide chemistry, where the selective modification of biomolecules is of paramount importance.

Selective Covalent Modification of Tryptophan Residues in Peptides and Proteins

One of the most significant applications of this compound is the selective covalent modification of the indole (B1671886) side chain of tryptophan residues in peptides and proteins. nih.gov Tryptophan is a relatively rare amino acid, making it an attractive target for site-specific bioconjugation. nih.gov The reaction proceeds via an electrophilic substitution at the C2 position of the indole ring, forming a 2-thioaryl derivative. This modification introduces the 2-nitro-4-carboxyphenylthio group, which can serve as a chromophoric label or a handle for further functionalization.

The selectivity of this reaction for tryptophan over other nucleophilic amino acid residues, such as cysteine and lysine, is a key advantage. This specificity allows for the precise modification of proteins, enabling the study of protein structure and function, as well as the development of protein-drug conjugates. Research has demonstrated the successful modification of tryptophan residues in various proteins, including hen egg-white lysozyme (B549824).

| Protein/Peptide | Reagent | Modified Residue | Application | References |

| Hen egg-white lysozyme | This compound | Tryptophan | Study of protein structure and function. | nih.gov |

| Tryptophan-containing peptides | This compound | Tryptophan | Selective separation and sequence analysis. | nih.gov |

Table 3: Selective Modification of Tryptophan with this compound

Development of Hydrophobic Modification Reagents for Peptide Separation and Analysis

The introduction of the 2-nitro-4-carboxyphenylthio group onto a peptide significantly increases its hydrophobicity. This property has been ingeniously utilized to develop methods for the selective separation and analysis of tryptophan-containing peptides from complex mixtures. nih.gov By modifying a protein digest with this compound, the tryptophan-containing peptides become markedly more hydrophobic than their unmodified counterparts.

This difference in hydrophobicity allows for their selective retention on a reversed-phase high-performance liquid chromatography (HPLC) column, facilitating their separation from the multitude of other peptide fragments. nih.gov This "hydrophobic tagging" strategy has proven effective in the isolation and subsequent sequencing of tryptophan-containing peptides from proteins such as S-carboxymethylated hen-egg white lysozyme and Trimeresurus flavoviridis phospholipase A2. nih.gov The increased hydrophobicity of the modified peptides leads to longer retention times on C18 columns, a common stationary phase in reversed-phase HPLC.

| Peptide Source | Modification Reagent | Separation Technique | Outcome | Reference |

| Tryptic digest of S-carboxymethylated hen-egg white lysozyme | This compound | Reversed-phase HPLC | Selective separation of tryptophan-containing peptides. | nih.gov |

| Tryptic digest of Trimeresurus flavoviridis phospholipase A2 | This compound | Reversed-phase HPLC | Isolation and amino acid sequence determination of tryptophan peptides. | nih.gov |

Table 4: Hydrophobic Modification for Peptide Separation

Utility in Chemical Coupling to Solid Supports for Biopolymer Synthesis

The principles of using nitrophenylsulfonyl moieties extend to the solid-phase synthesis of peptides. While direct use of this compound for coupling to a solid support is not extensively documented, a closely related class of compounds, 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc)-protected amino acids, has been evaluated for solid-phase peptide synthesis (SPPS). The Nsc group serves as a base-labile protecting group for the Nα-amino group of amino acids, making it compatible with the widely used Fmoc/tBu strategy.

This demonstrates the utility of the nitrophenylsulfonyl scaffold in the context of solid-phase synthesis. The carboxyl group of this compound could potentially be used to anchor the molecule to a resin, such as a 2-chlorotrityl chloride resin, which is known to react with carboxylic acids. jacsdirectory.com This would create a solid-supported reagent that could then be used for the modification of peptides or other biomolecules in a solid-phase format, allowing for streamlined purification by simple filtration and washing. jacsdirectory.com This approach would be advantageous for automating the modification process and for synthesizing libraries of modified peptides.

| Application Area | Reagent/Strategy | Resin Type (Potential) | Advantage | References |

| Nα-amino protection in SPPS | 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc)-amino acids | Standard SPPS resins | Base-labile protection, compatible with Fmoc chemistry. | nih.gov |

| Solid-supported modification reagent | This compound | 2-Chlorotrityl chloride resin | Potential for streamlined purification and automation. | jacsdirectory.com |

Table 5: Potential Applications in Solid-Phase Synthesis

The requested article cannot be generated.

After conducting extensive searches for information on the use of "this compound" in the fields of polymer synthesis and material science, specifically concerning "sulfenyl chloride inverse vulcanization" and the "synthesis of novel sulfur-rich polymeric materials," no relevant research findings or data could be located.

The available literature primarily focuses on the application of this compound in the context of peptide and protein modification. There is no evidence to suggest its use as a monomer or precursor in the polymerization techniques specified in the provided outline.

Therefore, it is not possible to generate a scientifically accurate and informative article on the "Emerging Roles in Polymer Synthesis and Material Science" of this compound as requested, due to the lack of existing research in this specific area.

Future Directions and Emerging Research Avenues in 2 Nitro 4 Carboxyphenylsulfenyl Chloride Chemistry

Design and Development of Novel Reagents and Catalytic Systems for Enhanced Selectivity

A primary objective in modern synthetic chemistry is the achievement of high selectivity in chemical reactions. For 2-Nitro-4-carboxyphenylsulfenyl chloride, future research will likely focus on the development of novel reagents and catalytic systems to control the outcomes of its reactions with unprecedented precision.

One promising area is the design of chiral catalysts to induce enantioselectivity in addition reactions involving this compound. While the electrophilic addition of sulfenyl chlorides to alkenes is a well-established process, controlling the stereochemistry of the newly formed stereocenters remains a challenge. The development of transition-metal catalysts or organocatalysts that can coordinate to the sulfenyl chloride or the nucleophilic partner could create a chiral environment, favoring the formation of one enantiomer over the other. This would be particularly valuable for the synthesis of complex, optically active molecules.

Furthermore, the concept of "reagent engineering" could lead to the development of modified versions of this compound with tailored reactivity. For instance, the introduction of different functional groups onto the aromatic ring could modulate the electrophilicity of the sulfur atom, allowing for fine-tuning of its reactivity towards various nucleophiles. This could lead to a toolbox of related reagents, each optimized for a specific type of transformation.

The table below illustrates hypothetical modifications to the parent structure and their potential impact on reactivity, an area ripe for systematic investigation.

| Modification to Parent Structure | Potential Impact on Reactivity | Target Application |

| Introduction of electron-donating groups | Decreased electrophilicity, increased stability | Reactions requiring milder conditions |

| Introduction of sterically bulky groups | Increased regioselectivity | Selective reactions with complex substrates |

| Attachment of a chiral auxiliary | Enantioselective sulfenylation | Asymmetric synthesis |

| Incorporation of a phase-transfer tag | Facilitated reaction in biphasic systems | Green chemistry applications |

Exploration of Unprecedented Reaction Pathways and Cascade Transformations

Beyond its established reactivity, there is a vast, unexplored landscape of potential reactions for this compound. Future research is expected to uncover novel reaction pathways and harness them in elegant cascade transformations for the rapid construction of molecular complexity.

Cascade reactions, where a single synthetic operation triggers a series of bond-forming events, are highly sought after for their efficiency. The reaction of this compound with a suitably designed substrate could initiate a cascade. For example, an initial sulfenylation could be followed by an intramolecular cyclization, rearrangement, or fragmentation, leading to the formation of complex heterocyclic or polycyclic structures in a single step. The nitro and carboxyl groups on the aromatic ring could also participate in these cascades, acting as internal nucleophiles or electrophiles under specific conditions.

Moreover, the exploration of reactions under non-conventional conditions, such as in flow reactors, under microwave irradiation, or using mechanochemical activation, could unlock new reactivity patterns. These techniques can provide access to highly reactive intermediates or enable reactions that are not feasible under standard batch conditions, potentially leading to the discovery of entirely new transformations for this versatile reagent. Research into palladium-catalyzed cascade reactions of related sulfur compounds, such as α,β-unsaturated sulfones, suggests that transition metal catalysis could unlock novel cascade pathways for sulfenyl chlorides as well. capes.gov.br

Integration of this compound Chemistry with Automated Synthesis and Machine Learning

The confluence of chemistry, robotics, and artificial intelligence is revolutionizing how chemical research is conducted. The integration of the chemistry of this compound with automated synthesis and machine learning promises to accelerate the pace of discovery and optimization in this area.

Automated synthesis platforms can be employed to perform high-throughput screening of reaction conditions. By systematically varying parameters such as solvents, catalysts, temperature, and stoichiometry, these systems can rapidly identify the optimal conditions for a desired transformation involving this compound. This approach can also be used to explore the scope of a new reaction, testing the reactivity of the sulfenyl chloride with a large library of different substrates. Recent work on the automated continuous synthesis of related aryl sulfonyl chlorides demonstrates the feasibility of such approaches. mdpi.com

The vast amounts of data generated by automated experiments can then be used to train machine learning algorithms. These algorithms can build predictive models that can forecast the outcome of a reaction given a set of starting materials and conditions. tue.nlnih.govchemintelligence.comrsc.org This predictive power can guide experimental design, allowing chemists to focus their efforts on the most promising reactions. Furthermore, machine learning models can help to uncover subtle relationships between molecular structure and reactivity, leading to a deeper understanding of the underlying chemical principles. While these tools are not yet widely applied to sulfenyl chloride chemistry specifically, their successful use for predicting sulfonamide synthesis suggests their potential applicability. tue.nl

| Technology | Application in this compound Chemistry | Potential Outcome |

| Automated Synthesis | High-throughput reaction screening and optimization. | Rapid discovery of new reactions and optimal conditions. |

| Machine Learning | Predictive modeling of reaction outcomes. | In-silico screening of potential reactions, reducing experimental effort. |

| Closed-Loop Systems | Integration of automation and machine learning for autonomous experimentation. | Accelerated discovery-optimization cycles for novel transformations. |

Advanced Applications in Targeted Chemical Biology and Functional Material Design

The unique chemical properties of this compound make it a valuable building block for the creation of sophisticated tools for chemical biology and advanced functional materials.

In the realm of targeted chemical biology, the reactivity of the sulfenyl chloride towards thiol groups, particularly those of cysteine residues in proteins, can be exploited for the development of highly specific bioconjugation reagents. By attaching a payload, such as a fluorescent dye, a drug molecule, or a photo-crosslinker, to the this compound scaffold, it is possible to selectively label or modify proteins of interest. The nitro group can also serve as a "masked" amine; its reduction to an aniline (B41778) derivative under specific biological conditions could trigger a change in the properties of the conjugate, such as activating a drug or switching on a fluorescent signal.

In the field of functional material design, the incorporation of the 2-nitro-4-carboxyphenylthio moiety into polymers can impart novel properties. A recent development termed "sulfenyl chloride inverse vulcanization" utilizes the reactivity of sulfenyl chlorides with allylic monomers to create a range of polymeric materials, from linear polymers to crosslinked thermosets. researchgate.netfigshare.comchemistryviews.org Applying this methodology with this compound could lead to the synthesis of polymers with precisely placed nitro and carboxylic acid groups. These functional groups could then be used to tune the material's properties, for example, by serving as sites for post-polymerization modification, for coordinating metal ions, or for influencing the material's solubility and self-assembly behavior. The inherent functionality of the starting monomer provides a direct route to functional polymers that would otherwise require more complex, multi-step synthetic procedures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-nitro-4-carboxyphenylsulfenyl chloride, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis typically involves sulfenylation of 4-carboxyphenyl precursors using sulfenyl chloride reagents under anhydrous conditions. For example, thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) can activate carboxylic acid groups, facilitating sulfenyl chloride formation . Reaction progress is monitored via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of starting materials (e.g., –COOH peak at ~1700 cm⁻¹) and emergence of sulfenyl chloride (–SCl) signals.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the aromatic substitution pattern and nitro/carboxy group positions. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry. Infrared (IR) spectroscopy identifies functional groups (e.g., –NO₂ at ~1520 cm⁻¹, –SCl at ~500 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. How should this compound be stored to maintain stability, and what are its key degradation risks?

- Methodological Answer : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (e.g., argon). The compound is hygroscopic and reacts violently with water, leading to hydrolysis to sulfonic acid derivatives . Regularly test stored samples for purity using HPLC and monitor for discoloration, which indicates degradation.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The nitro group at the 2-position acts as a meta-directing deactivator, while the carboxy group at the 4-position further polarizes the aromatic ring, enhancing electrophilicity at specific positions. Kinetic studies using stopped-flow UV-Vis spectroscopy can track intermediate formation during EAS. Computational modeling (DFT) helps predict regioselectivity and transition states .

Q. How can researchers optimize reaction yields when using this compound in peptide/protein modification?

- Methodological Answer : Optimize pH (typically 7–8 in buffered aqueous-organic mixtures) to balance sulfenyl chloride reactivity and protein stability. Use a 1.2–1.5 molar excess of the reagent to account of hydrolysis side reactions. Monitor modifications via SDS-PAGE or MALDI-TOF MS .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Recrystallize the compound from dry dichloromethane/hexane and characterize via differential scanning calorimetry (DSC) to confirm melting behavior. Cross-validate spectral data with multiple techniques (e.g., 2D-NMR for ambiguous peaks) .

Q. How can side products from sulfenyl chloride reactions be identified and minimized?

- Methodological Answer : Common side products include sulfonic acids (from hydrolysis) and disulfides (from oxidation). Use LC-MS or GC-MS to identify byproducts. Minimize hydrolysis by maintaining anhydrous conditions (e.g., molecular sieves) and inert atmospheres. Add antioxidants (e.g., BHT) to suppress disulfide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.